2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the chloro and methylsulfonyl groups. The final step involves the formation of the carboxamide group.
Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Introduction of Chloro Groups: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Introduction of Methylsulfonyl Group: This step typically involves the reaction of the thiophene derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorothiophene: Lacks the carboxamide and methylsulfonyl groups.
N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide: Lacks the chloro groups.
2-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide: Contains only one chloro group.
Uniqueness
2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide is unique due to the presence of both chloro and methylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be advantageous in specific applications, such as enhanced binding affinity to biological targets or improved electronic properties for materials science applications.
Properties
IUPAC Name |
2,5-dichloro-N-(2-methylsulfonylphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S2/c1-20(17,18)9-5-3-2-4-8(9)15-12(16)7-6-10(13)19-11(7)14/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKSDTUULQPWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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